molecular formula C19H20O7 B12717089 Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate CAS No. 83355-65-1

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate

Cat. No.: B12717089
CAS No.: 83355-65-1
M. Wt: 360.4 g/mol
InChI Key: ZCXWHGXLVGHPKE-IQZDNPOKSA-N
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Description

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate is a glycosylated benzophenone derivative. Its structure consists of a central ketone group (methanone) flanked by two aryl rings: one phenyl group and another substituted with a beta-D-glucopyranosyloxy moiety at the para position. The hemihydrate designation indicates the compound crystallizes with half a water molecule per formula unit, enhancing its stability and solubility in aqueous environments.

Properties

CAS No.

83355-65-1

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

phenyl-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H20O7/c20-10-14-16(22)17(23)18(24)19(26-14)25-13-8-6-12(7-9-13)15(21)11-4-2-1-3-5-11/h1-9,14,16-20,22-24H,10H2/t14-,16-,17+,18-,19-/m1/s1

InChI Key

ZCXWHGXLVGHPKE-IQZDNPOKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate typically involves the reaction of a phenyl methanone derivative with a beta-D-glucopyranosyloxy compound under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the purification of raw materials, precise control of reaction parameters, and efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Chlorinated Derivative: (4-Chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)methanone Hemihydrate (CAS 83355-63-9)

  • Molecular Formula : C₁₉H₁₉ClO₇ (anhydrous basis) .
  • Key Difference : Replacement of one phenyl group with a 4-chlorophenyl substituent.

Methyl-Substituted Analog: (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone (CAS 83355-11-7)

  • Key Difference: Incorporation of a 2-methylphenyl group and a xylopyranosyl (pentose) sugar instead of glucopyranosyl (hexose) .
  • Impact: The methyl group increases hydrophobicity, while the xylopyranosyl moiety reduces molecular weight (compared to glucopyranosyl) and may affect binding affinity to carbohydrate-recognizing proteins.

Glycosyl Group Variations

Beta-D-Xylopyranosyl vs. Beta-D-Glucopyranosyl Derivatives

  • Xylopyranosyl Analog: Contains a pentose sugar (xylose) with one fewer hydroxyl group than glucose. Example: (4-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone . Impact: Reduced hydrogen-bonding capacity and lower molecular weight may decrease aqueous solubility but improve lipophilicity.

Ketone Type: Methanone vs. Ethanone Derivatives

Methanone (Benzophenone) vs. Ethanone (Acetophenone)

  • Example: 1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]ethanone (CAS 54918-24-0) . Molecular Formula: C₁₄H₁₈O₈ (vs. C₁₉H₁₈O₆·½H₂O for the methanone hemihydrate). Structural Difference: An acetyl group (-COCH₃) replaces the benzoyl group (-COC₆H₅).

Hydrate vs. Anhydrous Forms

  • Hemihydrate Form: Stabilizes the crystal lattice via water incorporation, often improving shelf life and dissolution rates. For example, the hemihydrate of (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)methanone is specified in its CAS entry .
  • Anhydrous Form : Typically more hygroscopic and prone to phase changes under humid conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Glycosyl Group
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate Not Provided C₁₉H₁₈O₆·½H₂O ~376.35 (anhydrous) Data Unavailable Beta-D-glucopyranosyl
(4-Chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)methanone hemihydrate 83355-63-9 C₁₉H₁₉ClO₇·½H₂O 395.81 (anhydrous) Data Unavailable Beta-D-glucopyranosyl
1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]ethanone 54918-24-0 C₁₄H₁₈O₈ 314.29 201–202 Beta-D-glucopyranosyl
(2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone 83355-11-7 C₁₉H₂₀O₆ 344.36 Data Unavailable Beta-D-xylopyranosyl

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